molecular formula C9H8N2O2 B3051564 2-(Hydroxymethyl)quinazolin-4(3h)-one CAS No. 34637-40-6

2-(Hydroxymethyl)quinazolin-4(3h)-one

Cat. No.: B3051564
CAS No.: 34637-40-6
M. Wt: 176.17
InChI Key: QXGGDTNBLBJSIJ-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)quinazolin-4(3h)-one is a derivative of quinazolin-4(3H)-one, a frequently encountered heterocycle with broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory .


Synthesis Analysis

A green, simple, and efficient method has been developed for the synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation . The reaction proceeds using fluorescein as a photocatalyst in the presence of TBHP without the need for a metal catalyst .


Chemical Reactions Analysis

The synthesis of quinazolin-4(3H)-ones involves a visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation . This reaction tolerates a broad scope of substrates and could afford a variety of desirable products in good to excellent yields .

Scientific Research Applications

Anticonvulsant Activity

2-(Hydroxymethyl)quinazolin-4(3h)-one derivatives have shown promise in anticonvulsant applications. Georgey et al. (2008) synthesized various 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives, revealing moderate to significant anticonvulsant properties, comparable to diazepam (Georgey, Abdel-Gawad, & Abbas, 2008).

Antioxidant Properties

Mravljak et al. (2021) explored the antioxidant capabilities of 2-substituted quinazolin-4(3H)-ones. Their study found that certain derivatives, particularly those with hydroxyl groups, displayed potent antioxidant activities and metal-chelating properties (Mravljak, Slavec, Hrast, & Sova, 2021).

Inhibition of Tobacco Mosaic Virus

Shen et al. (2013) identified that certain compounds derived from quinazolin-4(3H)-one, including 2-(4-hydroxybenzoyl) quinazolin-4(3H)-one, exhibited inhibitory activity against the tobacco mosaic virus (TMV) and human gastric cancer cell SGC-7901 (Shen, Li, & Wang, 2013).

Corrosion Inhibition

Errahmany et al. (2020) synthesized new quinazolinone compounds and evaluated their efficiency as corrosion inhibitors for mild steel in acidic medium. These derivatives showed high inhibition efficiencies, suggesting potential industrial applications (Errahmany, Rbaa, Abousalem, Tazouti, Galai, El Kafssaoui, Touhami, Lakhrissi, & Touir, 2020).

Synthesis of Novel Hydroxymethyl-Substituted Heterocycles

Holmes et al. (2016) focused on the synthesis of hydroxymethylated analogues of heteroaryl cores, including quinazolin-4-ones. These compounds were synthesized using standard procedures, indicating the potential for diverse chemical applications (Holmes, Almeida, Barlaam, Croft, Dishington, Gingipalli, Hassall, Hawkins, Ioannidis, Johannes, McGuire, Moore, Patel, Pike, Pontz, Wu, Wang, Zhang, & Zheng, 2016).

Steel Corrosion Inhibition Studies

Zhang et al. (2016) investigated 2-(quinolin-2-yl)quinazolin-4(3H)-one as a corrosion inhibitor for steel in hydrochloric acid. Their results indicated good inhibitory effects, suggesting applications in corrosion protection (Zhang, Rui, Liu, Yu, Shuai, & Lin, 2016).

Analgesic and Anti-inflammatory Activities

Alagarsamy et al. (2011) synthesized novel quinazolin-4(3H)-ones and evaluated their analgesic and anti-inflammatory activities. Certain compounds demonstrated significant potential in these areas, indicating therapeutic applications (Alagarsamy, Gopinath, Parthiban, Subba Rao, Murali, & Raja Solomon, 2011).

Antiviral Activities Against Respiratory Viruses

Selvam et al. (2007) designed novel quinazolin-4(3H)-ones and tested their antiviral activities against various respiratory viruses. They discovered compounds with significant inhibitory effects, opening avenues for antiviral drug development (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).

Future Directions

Quinazolinones have become promising candidates for use as fluorescent probes, biological imaging reagents, and luminescent materials . Future research may focus on developing new quinazolinone molecules for environmentally sensitive probes and two-photon fluorescence bioimaging .

Properties

IUPAC Name

2-(hydroxymethyl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-5-8-10-7-4-2-1-3-6(7)9(13)11-8/h1-4,12H,5H2,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGGDTNBLBJSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327971
Record name 2-(hydroxymethyl)quinazolin-4(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34637-40-6
Record name 2-(hydroxymethyl)quinazolin-4(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(hydroxymethyl)-3,4-dihydroquinazolin-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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